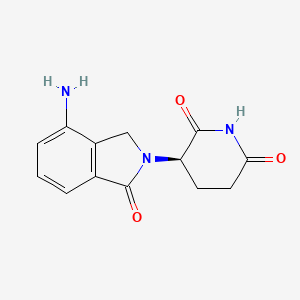
(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
Overview
Description
(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an isoindole moiety, which is further functionalized with an amino group and a keto group.
Mechanism of Action
Target of Action
Lenalidomide, also known as ®-3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a critical pathway in cellular protein degradation .
Mode of Action
Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of two B-cell transcription factors, IKZF1 and IKZF3, by cereblon . This leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors disrupts the normal functioning of B-cells, leading to cell death . This is particularly effective in multiple myeloma cells, where these transcription factors are essential for survival . Additionally, lenalidomide has been shown to increase IL-2 production in T lymphocytes and decrease pro-inflammatory cytokines .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . The increase in area under the concentration-time curve (AUC) and maximum concentration (Cmax) is dose-proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the degradation of specific proteins (IKZF1 and IKZF3), leading to cell death in multiple myeloma cells . In addition, lenalidomide has immunomodulatory effects, enhancing the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, the presence of food can reduce the AUC by 20% and Cmax by 50% . Renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .
Biochemical Analysis
Biochemical Properties
Lenalidomide is known to interact with a variety of enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction has been associated with the antitumor and immunomodulatory properties of lenalidomide .
Cellular Effects
Lenalidomide has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, modulating cytokine production, and altering immune cell responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lenalidomide exerts its effects at the molecular level through several mechanisms. It binds to the cereblon E3 ubiquitin ligase complex, altering its substrate specificity and leading to the proteasomal degradation of specific disease-related proteins . This includes the rapid degradation of several disease-related proteins including IKZF1, IKZF3, and CSNK1A1 .
Temporal Effects in Laboratory Settings
Over time, lenalidomide has been observed to increase the depth of disease response in multiple myeloma, promoting the achievement of minimal residual disease (MRD) negativity with a survival benefit . It has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .
Dosage Effects in Animal Models
In animal models, the effects of lenalidomide vary with different dosages. Studies have shown that lenalidomide exhibits dose-dependent kinetics over the evaluated dosing range . High oral bioavailability of lenalidomide in mice is consistent with oral bioavailability in humans .
Metabolic Pathways
Lenalidomide is involved in several metabolic pathways. Its biotransformation in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Transport and Distribution
Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide is a weak substrate of P-glycoprotein (P-gp), though it is unclear whether P-gp is solely responsible for lenalidomide transport .
Subcellular Localization
The subcellular localization of lenalidomide is not well defined. It has been suggested that the subcellular distribution of its target protein, CRBN, is critical for the efficacy of lenalidomide-based medications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including amination, cyclization, and oxidation to introduce the isoindole and functional groups.
Amination: The piperidine derivative is treated with an amine source under basic conditions to introduce the amino group.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent, to form the isoindole ring.
Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or additional keto groups.
Reduction: Formation of alcohols or reduced isoindole derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione: Unique due to its specific substitution pattern and functional groups.
This compound analogs: Compounds with similar core structures but different substituents, which may exhibit different biological activities or chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874946-00-6 | |
| Record name | Lenalidomide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENALIDOMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)
![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)
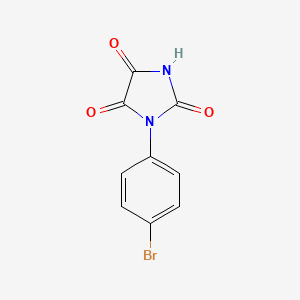
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
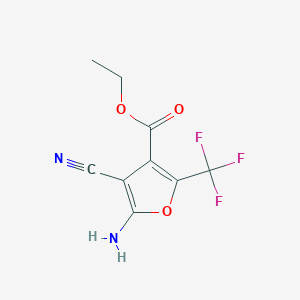
![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)
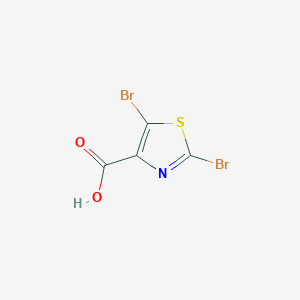

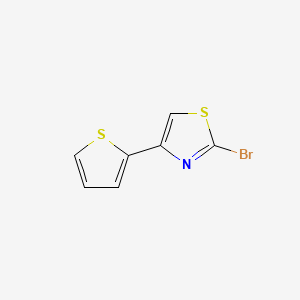
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
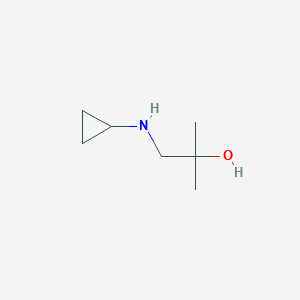

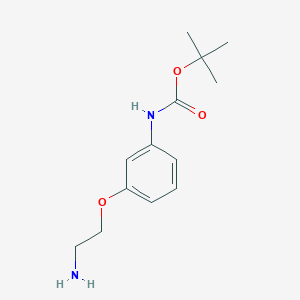
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
